Ester AsCy3

Description

Ester AsCy3 is a biarsenical fluorescent dye designed for selective labeling of engineered cysteine-rich motifs in proteins. Its structure features a cyanine (Cy3) scaffold modified with two arsenic-thiol reactive groups and methyl ester side chains, which enhance membrane permeability compared to sulfonated analogs . Upon binding to tetra-cysteine (Cys4) motifs, AsCy3 undergoes a fluorescence enhancement of up to 3.2-fold in the nanomolar concentration range, making it a powerful tool for live-cell imaging and protein interaction studies .

Key structural innovations include:

- Extended inter-arsenic distance (~14.5 Å in planar conformation), enabling binding to peptide tags with shorter or variable cysteine spacing .

- Methyl ester modifications, which replace sulfonate groups to improve cellular uptake .

- Fluorescence stability, reported to be >30-fold higher than ReAsH under similar conditions .

Properties

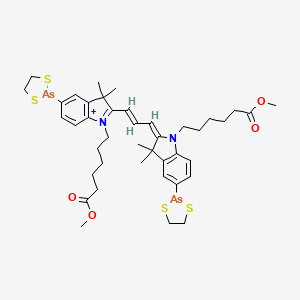

Molecular Formula |

C41H55As2N2O4S4+ |

|---|---|

Molecular Weight |

918.0 g/mol |

IUPAC Name |

methyl 6-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-1-(6-methoxy-6-oxohexyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoate |

InChI |

InChI=1S/C41H55As2N2O4S4/c1-40(2)32-28-30(42-50-24-25-51-42)18-20-34(32)44(22-11-7-9-16-38(46)48-5)36(40)14-13-15-37-41(3,4)33-29-31(43-52-26-27-53-43)19-21-35(33)45(37)23-12-8-10-17-39(47)49-6/h13-15,18-21,28-29H,7-12,16-17,22-27H2,1-6H3/q+1 |

InChI Key |

AYSKRZNVXQKXQW-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)OC)C=CC(=C5)[As]6SCCS6)(C)C)CCCCCC(=O)OC)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=C4C(C5=C(N4CCCCCC(=O)OC)C=CC(=C5)[As]6SCCS6)(C)C)CCCCCC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Esters, including Ester AsCy3, can be synthesized through several methods:

Fischer Esterification: This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid.

Acyl Chloride Method: This method uses acyl chlorides and alcohols to form esters, often in the presence of a base such as pyridine.

Acid Anhydride Method: Acid anhydrides react with alcohols to form esters, usually under mild conditions.

Industrial Production Methods

Industrial production of esters often involves continuous processes where reactants are fed into a reactor, and products are continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Ester AsCy3 undergoes several types of chemical reactions:

Hydrolysis: Esters can be hydrolyzed to form carboxylic acids and alcohols.

Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

Transesterification: This involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used.

Major Products

Hydrolysis: Carboxylic acids and alcohols.

Reduction: Primary alcohols.

Transesterification: New esters and alcohols.

Scientific Research Applications

Ester AsCy3 has a wide range of applications in scientific research:

Chemistry: Used as intermediates in organic synthesis and as solvents.

Biology: Esters are involved in the formation of lipids and other biological molecules.

Medicine: Some esters are used in pharmaceuticals for their therapeutic properties.

Industry: Esters are used in the production of plastics, resins, and fragrances.

Mechanism of Action

Comparison with Similar Compounds

Key Findings :

- AsCy3’s extended inter-arsenic distance allows binding to structured protein domains (e.g., WPD loops in tyrosine phosphatases), whereas FlAsH/ReAsH are restricted to unstructured regions .

- In engineered PTP1B and TCPTP enzymes, AsCy3 increased catalytic efficiency by 8-fold, a feat unmatched by FlAsH/ReAsH due to their shorter span .

2.2. Cy3Tag-Specific Dyes

AsCy3 is optimized for use with Cy3Tag , a peptide tag (Cys-Cys-Lys-Ala-Glu-Ala-Ala-Cys-Cys) designed to match its 14.5 Å inter-arsenic distance. Comparatively, Cy3Tag+6 (a longer variant with additional residues) enhances binding affinity by 100-fold and brightness by 3-fold .

| Tag | Affinity (Kd) | Brightness | Applications |

|---|---|---|---|

| Cy3Tag | <1 μM | Baseline | General protein labeling |

| Cy3Tag+6 | ~10 nM | 3× higher | Super-resolution microscopy |

Mechanistic Insight :

- The improved performance of Cy3Tag+6 arises from additional residues (e.g., Lys-Ala-Glu-Ala-Ala-Lys) that stabilize AsCy3 binding via electrostatic interactions .

Comparison with Functionally Similar Fluorescent Probes

3.1. Sulfonated Cyanine Dyes

Non-esterified cyanine dyes (e.g., Cy3 sulfonate) lack membrane permeability due to their charged sulfonate groups. Ester AsCy3 overcomes this via methyl ester side chains, enabling passive diffusion into cells .

3.2. Phenol Esters

While phenol esters (e.g., 4-nitrophenyl acetate) share ester functional groups with AsCy3, they serve distinct roles as hydrolyzable substrates in enzyme assays rather than fluorescent tags .

Critical Advantages of AsCy3

- Versatility : Binds both short (e.g., WPD loops) and extended Cys4 motifs .

- Speed : Activates engineered phosphatases within 1 minute, enabling real-time tracking .

- Low Background: Minimal nonspecific binding compared to FlAsH/ReAsH .

Limitations and Challenges

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Ester AsCy3 with high purity, and how can researchers validate the synthesis process?

- Methodological Answer : Synthesis typically involves esterification of the parent cyanine dye with appropriate acylating agents under anhydrous conditions. Purification via column chromatography or HPLC is essential to remove unreacted precursors. Validate purity using NMR (e.g., absence of proton signals from impurities) and mass spectrometry (e.g., matching molecular ion peaks to theoretical values). Monitor reaction progress with TLC and UV-Vis spectroscopy to confirm intermediate formation .

Q. How should researchers characterize the photostability of Ester AsCy3 in varying experimental conditions?

- Methodological Answer : Conduct time-dependent photobleaching assays under controlled light exposure (e.g., laser or LED light sources). Use fluorescence spectroscopy to quantify emission intensity decay. Compare stability in different solvents (e.g., DMSO vs. aqueous buffers) and pH ranges. Include control experiments with antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways. Document environmental factors (temperature, oxygen levels) that influence stability .

Q. What are the best practices for quantifying Ester AsCy3 in biological samples to minimize interference from autofluorescence?

- Methodological Answer : Employ background subtraction protocols using control samples (e.g., unstained tissues or cells). Use spectral unmixing software to distinguish Ester AsCy3 emission from endogenous fluorophores. Validate quantification via calibration curves in biologically relevant matrices (e.g., serum, cell lysates). Confirm specificity using competitive binding assays or HPLC-MS for cross-verification .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data observed during Ester AsCy3 characterization (e.g., unexpected fluorescence quenching)?

- Methodological Answer : Investigate potential aggregation-induced quenching by testing dye concentration gradients. Use dynamic light scattering (DLS) to detect nanoparticle formation. Evaluate solvent polarity effects on fluorescence quantum yield. Cross-reference with X-ray crystallography or computational simulations (e.g., DFT) to correlate spectral anomalies with molecular conformations .

Q. What experimental designs are optimal for studying the intracellular trafficking mechanisms of Ester AsCy3-conjugated probes?

- Methodological Answer : Combine live-cell imaging with organelle-specific markers (e.g., LysoTracker for lysosomes). Use pharmacological inhibitors (e.g., chloroquine for endosomal pH disruption) to probe trafficking pathways. Quantify colocalization coefficients using image analysis tools (e.g., ImageJ plugins). Validate mechanisms via siRNA knockdown of suspected transport proteins and monitor dye redistribution .

Q. How can researchers address discrepancies in reported binding affinities of Ester AsCy3-labeled biomolecules across studies?

- Methodological Answer : Standardize buffer conditions (ionic strength, pH) and temperature during binding assays. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for label-free affinity measurements. Compare results across orthogonal techniques (e.g., fluorescence polarization vs. microscale thermophoresis). Account for dye labeling efficiency variations via mass spectrometry quantification of labeled vs. unlabeled species .

Q. What strategies optimize the two-photon absorption cross-section of Ester AsCy3 for deep-tissue imaging applications?

- Methodological Answer : Modify the dye’s π-conjugation system through structural derivatization (e.g., electron-donating/withdrawing groups). Measure two-photon action cross-sections using femtosecond pulsed lasers and reference standards (e.g., fluorescein). Test performance in tissue phantoms with varying scattering properties. Collaborate with computational chemists to predict absorption maxima via TD-DFT simulations .

Data Analysis and Reporting Guidelines

Key Considerations for Ethical and Rigorous Research

- Literature Reviews : Systematically search databases (e.g., PubMed, SciFinder) using Boolean operators (e.g., "Ester AsCy3" AND "fluorescence imaging") to avoid selection bias. Exclude non-peer-reviewed sources and prioritize recent studies (post-2020) .

- Data Reproducibility : Archive raw datasets (e.g., spectral scans, microscopy images) in FAIR-compliant repositories. Include detailed metadata on instrument settings and environmental controls .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for dye dosage and animal welfare. Anonymize human tissue sample data and obtain informed consent where applicable .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.